8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Description
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic tertiary amine derivative belonging to the tropane alkaloid family. Structurally, it features a rigid bicyclo[3.2.1]octane scaffold with a benzyl group at the 8-position and a carboxylic acid moiety at the 3-position, forming a hydrochloride salt for enhanced stability and solubility .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQDLPUNUNLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Industrial production methods often involve the use of chiral pool approaches or enantioselective transformations starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
Mu Opioid Receptor Antagonism
Research has indicated that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity as mu opioid receptor antagonists. These compounds are particularly valuable in treating conditions such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI). By selectively targeting peripheral mu receptors, these antagonists can mitigate gastrointestinal side effects associated with opioid analgesics without compromising their central analgesic effects .
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane framework is integral to the synthesis of various tropane alkaloids, which are known for their diverse pharmacological activities, including anticholinergic and analgesic properties. Enantioselective synthesis methods have been developed to construct this scaffold, allowing for the production of compounds with specific stereochemistry that enhances biological efficacy .
Studies have shown that derivatives of 8-benzyl-8-azabicyclo[3.2.1]octane exhibit a range of biological activities, including antinociceptive effects and potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The compound's interaction with various receptors highlights its potential as a therapeutic agent in pain management and neurological disorders.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies focus on modifying the 8-benzyl group and other substituents to optimize binding affinity and selectivity for mu opioid receptors. These modifications aim to enhance the therapeutic profile while minimizing side effects associated with traditional opioid therapies .
Enantioselective Construction
Recent advancements in synthetic methodologies have emphasized the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral precursors or through desymmetrization processes. These methods are crucial for producing compounds with desired stereochemistry essential for their biological activity .
Novel Synthesis Routes
Innovative synthetic routes have been developed that allow for the efficient production of 8-benzyl-8-azabicyclo[3.2.1]octane derivatives, utilizing various catalytic systems and reaction conditions that enhance yield and purity . This has implications not only for pharmaceutical development but also for academic research into new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which can modulate the release and uptake of neurotransmitters . This interaction is believed to be responsible for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Physicochemical Properties:
- Appearance : White hygroscopic solid .
- Purity : Typically ≥97% (HPLC) .
- Applications : Primarily used as a key intermediate in synthesizing neuroactive compounds, including acetylcholinesterase inhibitors and antipathogenic agents .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 3-carboxylic acid group enhances polarity and bioavailability compared to ketone or amine derivatives .
- Benzyl groups at the 8-position improve lipophilicity, aiding blood-brain barrier penetration .
Stereochemical Impact :
- The endo configuration of 3-amine derivatives (e.g., 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine) exhibits higher biological activity due to optimal receptor binding .
Functional Analogs
Table 2: Pharmacological Comparison
Key Findings:
- Anticholinesterase Activity : The 3-carboxylic acid group in 8-benzyl derivatives enhances inhibitory potency by forming hydrogen bonds with the enzyme’s catalytic triad .
- Antipathogenic Activity: Quinolineamide derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), with MIC values comparable to ciprofloxacin .
- Receptor Selectivity : Substituents at the 3-position (e.g., indole carboxylates in tropisetron analogs) dictate selectivity for serotonin receptors over dopamine receptors .
Biological Activity
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H19NO4
- Molecular Weight: 289.33 g/mol
- CAS Number: 1159822-23-7
- Purity: Typically ≥ 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The bicyclic structure allows for specific binding affinities, which can modulate physiological responses.
Antimicrobial Activity
Research indicates that derivatives of the azabicyclo structure exhibit antimicrobial properties. For instance, compounds similar to 8-Benzyl-8-azabicyclo[3.2.1]octane have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anticancer Properties
Studies have highlighted the compound's potential in anticancer therapy. Specific azabicyclo derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Neuropharmacological Effects
The compound's interaction with central nervous system (CNS) receptors has been a focal point of research, particularly concerning its potential as an analgesic or anxiolytic agent. It is believed to modulate neurotransmitter systems, including dopamine and serotonin pathways .
Study on Antimicrobial Efficacy
In a comparative study, several azabicyclo compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 8-Benzyl-8-azabicyclo[3.2.1]octane | 32 | 64 |
| Control Antibiotic | 16 | 32 |
Investigation of Anticancer Activity
A study evaluated the effects of 8-Benzyl-8-azabicyclo[3.2.1]octane derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that these compounds induced cytotoxicity through apoptosis pathways, with IC50 values indicating effective doses for therapeutic applications .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
Q & A
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.8–4.2 ppm (bridging protons of the bicyclic system), and δ 1.5–2.5 ppm (aliphatic protons) .
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm and benzyl carbons at δ ~128–138 ppm .
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 306.1564 (C₁₅H₂₀ClNO₂) .
HPLC : Purity assessment using C18 columns (retention time ~8.2 min in 70:30 acetonitrile/water) .
How does solubility vary across solvents, and what methods optimize dissolution for in vitro assays?
Q. Basic Research Focus
- Solubility Profile :
- Optimization Strategies :
What computational approaches predict the compound’s reactivity or stability?
Q. Advanced Research Focus
Quantum Chemical Calculations :
- Density Functional Theory (DFT) to model hydrolysis pathways of the bicyclic core (e.g., B3LYP/6-31G* level) .
- Predict degradation products under acidic conditions (e.g., cleavage of the benzyl group) .
Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ion channels) to guide SAR studies .
How can structural modifications enhance bioactivity while maintaining the bicyclic scaffold?
Q. Advanced Research Focus
Substitution Patterns :
- Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to alter lipophilicity (logP) and target affinity .
- Introduce methyl groups at C-8 to sterically hinder metabolic degradation .
Methodology :
- In Vitro Assays : Screen analogs against GPCRs (e.g., serotonin receptors) using radioligand binding .
- Docking Studies : Use AutoDock Vina to predict binding poses in receptor active sites .
How should researchers resolve contradictions in reported melting points or spectral data?
Q. Advanced Research Focus
Data Validation :
- Cross-reference DSC thermograms (e.g., sharp endotherm at 245°C confirms purity) .
- Compare NMR data with synthetic intermediates (e.g., absence of ester peaks at δ 4.1–4.3 ppm ensures complete hydrolysis) .
Reproducibility :
- Standardize recrystallization protocols (e.g., slow cooling in ethanol/water) to minimize polymorphic variations .
What safety precautions are critical during handling and storage?
Q. Basic Research Focus
Storage : Desiccate at 2–8°C to prevent hygroscopic degradation .
Handling : Use fume hoods and PPE (gloves, goggles) due to potential HCl release during decomposition .
Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .
How does the compound’s stereochemistry influence its pharmacological profile?
Q. Advanced Research Focus
Chiral Analysis :
- Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
- Correlate enantiomeric excess (ee) with activity in receptor-binding assays .
Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to control C-3 configuration .
What strategies mitigate instability in long-term biological studies?
Q. Advanced Research Focus
Stability Testing :
Formulation :
How can researchers leverage high-throughput screening (HTS) to identify novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
